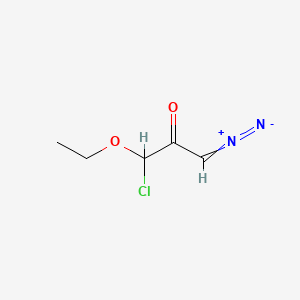
1-Chloro-3-diazo-1-ethoxypropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-diazo-1-ethoxypropan-2-one is a chemical compound with the molecular formula C5H7ClN2O2 It is known for its unique structure, which includes a diazo group, a chloro group, and an ethoxy group attached to a propanone backbone
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-diazo-1-ethoxypropan-2-one typically involves the reaction of ethyl chloroacetate with diazomethane. The reaction conditions often require a controlled environment to ensure the safe handling of diazomethane, which is a highly reactive and potentially hazardous reagent. Industrial production methods may involve the use of specialized equipment to handle and contain the reactive intermediates and products .
Analyse Chemischer Reaktionen
1-Chloro-3-diazo-1-ethoxypropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions, forming cyclic compounds. Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-diazo-1-ethoxypropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-diazo-1-ethoxypropan-2-one involves its reactivity with various molecular targets. The diazo group can act as a source of nitrogen, participating in nitrogen transfer reactions. The chloro group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The ethoxy group can participate in esterification and other reactions, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-diazo-1-ethoxypropan-2-one can be compared with other diazo compounds, such as diazomethane and diazoacetate. Unlike diazomethane, which is a simple diazo compound, this compound has additional functional groups that enhance its reactivity and versatility. Similar compounds include:
Diazomethane: A simpler diazo compound used in various organic synthesis reactions.
Eigenschaften
CAS-Nummer |
13984-37-7 |
|---|---|
Molekularformel |
C5H7ClN2O2 |
Molekulargewicht |
162.573 |
IUPAC-Name |
(Z)-3-chloro-1-diazonio-3-ethoxyprop-1-en-2-olate |
InChI |
InChI=1S/C5H7ClN2O2/c1-2-10-5(6)4(9)3-8-7/h3,5H,2H2,1H3/b4-3- |
InChI-Schlüssel |
COSLXJANWSCVAG-ARJAWSKDSA-N |
SMILES |
CCOC(C(=C[N+]#N)[O-])Cl |
Synonyme |
2-Propanone, 1-chloro-3-diazo-1-ethoxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















